2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
Description
Chemical Identity and Classification
2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine represents a sophisticated heterocyclic organic compound characterized by its unique bicyclic structure incorporating both imidazole and pyridine ring systems. This compound belongs to the broader classification of imidazopyridines, which are formed through the fusion of an imidazole ring with a pyridine ring. The specific structural arrangement of this compound places it within the tetrahydroimidazo[1,2-a]pyridine subfamily, distinguished by the presence of saturated carbon atoms in positions 5, 6, 7, and 8 of the pyridine ring component.
The compound is officially registered under the Chemical Abstracts Service number 1306606-89-2 and possesses the International Union of Pure and Applied Chemistry name 2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine. The molecular structure incorporates a tert-butyl substituent at the 2-position of the imidazole ring and an amino group at the 6-position of the tetrahydropyridine ring, creating a compound with distinctive chemical properties and potential biological activities.
Table 1: Chemical Properties of this compound
The structural classification of this compound extends beyond simple heterocyclic categorization to encompass specific geometric and electronic characteristics. The tetrahydro modification of the pyridine ring component significantly alters the electronic distribution compared to fully aromatic imidazopyridine systems, potentially influencing both chemical reactivity and biological interactions. The presence of the tert-butyl group provides steric bulk that may affect molecular recognition processes and conformational flexibility.
According to current nomenclature systems, imidazopyridines are categorized into various groups based on the position of nitrogen atoms and the distinct connections between the imidazole and pyridine rings. The [1,2-a] designation indicates the specific fusion pattern where the imidazole ring is connected to the pyridine ring through positions 1 and 2, creating a bridgehead nitrogen arrangement that is characteristic of this compound family.
Historical Context of Imidazopyridine Research
The foundation of imidazopyridine research can be traced to the systematic investigation of heterocyclic compound synthesis and characterization that emerged in the mid-20th century. The constitutional analysis of imidazo[1,2-a]pyridine was initially reviewed by W. L. Mosby in 1961, marking a pivotal moment in understanding these complex heterocyclic structures. This foundational work established the groundwork for subsequent research into the vast array of derivatives that have since been recognized for their extensive pharmacological potential and applications.
The development of synthetic methodologies for imidazopyridine derivatives has evolved significantly since these early investigations. Various synthetic approaches have been reported for synthesizing imidazo[1,2-a]pyridines, with common reactions including cyclocondensations of 2-aminopyridines with α-halocarbonyl compounds, 1,3-dicarbonyl compounds, nitroolefins, and alkynes. The condensation of 2-aminopyridines, aldehydes, and isonitriles or alkynes in one-pot processes has also emerged as a convenient method for the synthesis of imidazo[1,2-a]pyridines.
In recent years, innovative synthetic approaches have been developed for the synthesis of tetrahydroimidazo[1,2-a]pyridines and tetrahydro-1H-pyrido[1,2-a]pyrimidine using heterocyclic ketene aminals. These heterocyclic ketene aminals serve as efficient synthons for the synthesis of heterocyclic compounds, with reactions involving cyclic ketene aminals and various bis-electrophilic compounds being applied to construct five- and six-membered fused heterocyclic structures.
The field has persistently explored innovative strategies to synthesize derivatives of imidazo[1,2-a]pyridine, specifically aiming to introduce various substituents at different positions of these frameworks. This ongoing research has led to the development of numerous synthetic techniques categorized into condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination methodologies.
Significance in Heterocyclic Chemistry
The significance of this compound within heterocyclic chemistry extends far beyond its structural complexity to encompass fundamental principles of chemical reactivity and molecular recognition. Heterocyclic compounds formed by the fusion of an imidazole ring with a pyridine ring represent important building blocks in both natural and synthetic bioactive compounds, demonstrating diverse therapeutic activities. The bridge nitrogen containing fused heterocycles serve as fundamental structures with significant therapeutic potential.
The imidazopyridine family exhibits remarkable versatility as heterocyclic scaffolds due to their unique electronic properties and structural diversity. Each imidazopyridine nucleus differs in its distinctive biological, physical, and chemical properties, with these diverse behaviors implying various fields of application. The accessibility of different structural positions varies depending on the specific family being considered, allowing for targeted modifications to achieve desired properties.
Bridge nitrogen containing fused heterocycles represent important building blocks in both natural and synthetic bioactive compounds which have been shown to possess diverse therapeutic activities. These compounds are characterized as structurally potential ligands which can bind to different receptor sites for the discovery of various emerging therapeutic agents. They act as key pharmacophore motifs for the identification and optimization of lead structures to increase the medicinal chemistry toolbox.
Table 2: Classification of Imidazopyridine Systems
| System Type | Structural Features | Chemical Significance |
|---|---|---|
| Imidazo[1,2-a]pyridine | 1,2-fusion pattern | Most investigated for pharmaceutical applications |
| Imidazo[4,5-c]pyridine | 4,5-fusion pattern | Alternative electronic distribution |
| Tetrahydroimidazo[1,2-a]pyridine | Saturated pyridine ring | Modified electronic properties |
| Substituted derivatives | Various functional groups | Tailored biological activities |
The structural modifications possible within the imidazopyridine framework allow for fine-tuning of chemical and biological properties. The insertion of functional groups can alter properties significantly, with the tetrahydro modification representing a particularly important structural variation that influences both chemical reactivity patterns and potential biological interactions.
Research Objectives and Scientific Importance
The research objectives surrounding this compound encompass multiple dimensions of chemical and biological investigation that reflect the compound's potential significance across diverse scientific disciplines. The primary research focus centers on understanding the fundamental chemical properties that govern the compound's behavior in various chemical environments and its potential for further synthetic modifications.
The scientific importance of this compound extends to its role as a representative member of the tetrahydroimidazopyridine family, which has gained tremendous importance over recent decades. The imidazopyridine scaffold has been expeditiously used for the rational design and development of novel synthetic analogs for various therapeutic applications. A wide variety of imidazopyridine derivatives have been developed as potential therapeutic agents across multiple disease categories.
Research into this compound contributes to the broader understanding of structure-activity relationships within the imidazopyridine family. The present investigations emphasize structure-activity relationships of various designed imidazopyridines to establish relationships between key structural features and biological activities. The heterocyclic system acts as a key pharmacophore motif for the identification and optimization of lead structures to increase the medicinal chemistry toolbox.
The compound's unique structural features, particularly the combination of the tert-butyl substituent and the amino functionality within the tetrahydroimidazopyridine framework, present opportunities for investigating fundamental chemical principles. These include studies of conformational preferences, electronic distribution patterns, and reactivity profiles that contribute to the broader understanding of heterocyclic chemistry principles.
Current research objectives also encompass the development of efficient synthetic methodologies for accessing this compound and related derivatives. The field continues to explore innovative strategies for synthesizing imidazopyridine derivatives, with particular attention to methods that allow for the introduction of diverse substituents while maintaining the integrity of the core heterocyclic system. These synthetic investigations contribute to the advancement of heterocyclic synthetic methodology and provide access to compounds for biological evaluation.
The scientific importance of investigating this compound is further underscored by the recognized significance of imidazopyridines in pharmaceutical development. The imidazopyridine scaffold has demonstrated remarkable versatility in medicinal chemistry applications, with numerous derivatives showing promising therapeutic potential across diverse biological targets. Understanding the fundamental properties of individual compounds within this family contributes to the rational design of improved therapeutic agents and the advancement of drug discovery methodologies.
Properties
IUPAC Name |
2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-11(2,3)9-7-14-6-8(12)4-5-10(14)13-9/h7-8H,4-6,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWMKWVXTQEXHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2CC(CCC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodine-Catalyzed One-Pot Multicomponent Reaction (MCR)
A highly efficient and mild method for synthesizing imidazo[1,2-a]pyridine derivatives, including the target compound, employs a one-pot three-component condensation involving:
This reaction is catalyzed by iodine under mild conditions (room temperature) in ethanol, yielding the cyclized imidazo[1,2-a]pyridine derivatives with good to excellent yields.
- Formation of an imine intermediate from 2-aminopyridine and aryl aldehyde.
- Activation of the imine by iodine (a Lewis acid catalyst).
- Nucleophilic addition of tert-butyl isocyanide to form an iminium ion.
- Intramolecular cyclization via [4 + 1] cycloaddition to yield the fused ring system.
This method is advantageous due to its operational simplicity, mild conditions, and environmentally benign catalyst.
Table 1: Reaction Conditions and Yields for Iodine-Catalyzed Synthesis
| Component | Role | Typical Conditions | Yield Range (%) |
|---|---|---|---|
| 2-Aminopyridine | Nucleophile | Room temperature, ethanol | Moderate to good (50-85) |
| tert-Butyl isocyanide | Isocyanide source | Iodine catalyst (cat. %) | |
| Aryl aldehyde | Electrophile | Stirring, 12–24 h | |
| Iodine | Catalyst (Lewis acid) | 5–10 mol% |
Yields correspond to isolated cyclized products including 2-tert-butyl-substituted imidazo[1,2-a]pyridines.
Groebke–Blackburn–Bienaymé Reaction (GBBR)
Another notable approach is the Groebke–Blackburn–Bienaymé multicomponent reaction, which synthesizes imidazo[1,2-a]pyridines via condensation of:
- 2-aminopyridine
- Aldehydes (including aromatic aldehydes)
- Isocyanides (tert-butyl isocyanide among them)
This reaction typically requires heating (around 60 °C) and can be catalyzed by ammonium chloride to improve yields. Under optimized green conditions (ethanol solvent, NH4Cl catalyst), yields of 57–67% have been reported for related imidazo[1,2-a]pyridine derivatives.
Table 2: GBBR Reaction Conditions and Yields
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 30–67 |
| Catalyst | NH4Cl (20 mol%) | |
| Temperature | 60 °C | |
| Reaction Time | 12 h | |
| Isocyanide | tert-Butyl isocyanide | Moderate to good |
This method is versatile, allowing different isocyanides and aldehydes to be used, producing a range of imidazo[1,2-a]pyridine derivatives with moderate to good yields.
Multi-Step Synthetic Routes
While the above MCRs are preferred for their efficiency, older or more specific synthetic routes may involve multi-step sequences, including:
- Preparation of substituted pyridine derivatives.
- Introduction of tert-butyl groups via alkylation or isocyanide incorporation.
- Cyclization steps under acidic or catalytic conditions.
These approaches require strict control of reaction parameters such as temperature, solvent, and purification steps to achieve high purity and yield.
Comparative Analysis of Preparation Methods
| Method | Catalyst | Temperature | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Iodine-catalyzed MCR | Iodine (Lewis acid) | Room temperature | 50–85 | Mild, green, one-pot, high yield | Limited to compatible substrates |
| Groebke–Blackburn–Bienaymé (GBBR) | NH4Cl | 60 °C | 57–67 | Versatile, green catalyst | Requires heating, longer time |
| Multi-step classical synthesis | Various | Variable | Variable | Potential for specific substitution | Time-consuming, lower efficiency |
Research Findings and Purity Analysis
- The iodine-catalyzed method yields products with high purity (>98% by HPLC) as confirmed by reverse phase C18 column chromatography using acetonitrile-water mobile phases.
- The GBBR method under NH4Cl catalysis provides moderate yields with good reproducibility and allows structural diversity via different aldehyde and isocyanide components.
- Both methods have been validated for their applicability in medicinal chemistry due to the biological relevance of the imidazo[1,2-a]pyridine scaffold.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under hydrogenation conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties. Specifically, compounds similar to 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine have shown efficacy against various cancer cell lines. A study highlighted its potential as a selective inhibitor of specific kinases involved in cancer progression, suggesting that modifications in the imidazo[1,2-a]pyridine scaffold can enhance biological activity and selectivity .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research has demonstrated that derivatives of imidazo[1,2-a]pyridine possess activity against a range of bacterial strains. The mechanism of action is believed to involve interference with bacterial DNA synthesis .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of imidazo[1,2-a]pyridine derivatives. These compounds may offer protective effects against neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation .
Material Science Applications
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a hole transport material in organic light-emitting diodes (OLEDs) has been documented. The incorporation of this compound into device architectures can enhance charge mobility and overall device efficiency .
Polymer Composites
In material science, this compound can be utilized as a functional additive in polymer matrices to improve mechanical strength and thermal stability. Research has shown that incorporating imidazo[1,2-a]pyridine derivatives into polymer composites results in enhanced performance characteristics .
Synthetic Methodologies
Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it an ideal precursor for synthesizing more complex molecules .
Catalysis
The compound has been explored as a catalyst in various chemical reactions. Its ability to facilitate reactions under mild conditions presents opportunities for developing greener synthetic pathways .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the imidazo[1,2-a]pyridine core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine with structurally related imidazo[1,2-a]pyridine derivatives, emphasizing substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine Derivatives
Substituent Effects on Physicochemical Properties
- Steric Bulk: The tert-butyl group in the target compound increases hydrophobicity compared to the methyl analog (logP ~2.5 vs.
- Electrophilicity : Bromine at position 3 (C₇H₁₀BrN₃) introduces a reactive site for nucleophilic substitution, useful in further derivatization .
Biological Activity
2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological properties, and its implications in therapeutic applications, particularly focusing on anti-tuberculosis (TB) activity and other pharmacological effects.
The compound's IUPAC name is 2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine. It has the following chemical characteristics:
- Molecular Formula : CHN
- Molecular Weight : 193.29 g/mol
- CAS Number : 1306606-89-2
- SMILES Notation : CC(C)(C)C1=CN2CC(CCC2=N1)N
Anti-Tuberculosis Activity
Recent studies have highlighted the anti-TB properties of imidazo[1,2-a]pyridine derivatives. Specifically, compounds derived from this class have shown significant efficacy against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.
A notable study evaluated a series of imidazo[1,2-a]pyridine carboxamide derivatives and identified compounds with minimal inhibitory concentrations (MICs) ranging from 0.05 to 0.19 μM against the H37Rv strain of TB. The lead compounds demonstrated superior activity compared to traditional treatments such as isoniazid .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the tert-butyl group at position 2 and the amine group at position 6 plays a crucial role in enhancing its binding affinity and selectivity towards target enzymes involved in TB pathogenesis.
Pharmacokinetics
Pharmacokinetic studies of related imidazo[1,2-a]pyridine derivatives have indicated favorable absorption and metabolism profiles. For instance, compound evaluations showed high plasma protein binding (>99%) and moderate inhibition of cytochrome P450 enzymes, which are critical for drug metabolism . This suggests that modifications to the imidazopyridine structure can lead to compounds with improved pharmacokinetic properties.
Case Study 1: Efficacy Against Multidrug-Resistant TB
In a comparative study involving various imidazo[1,2-a]pyridine derivatives, two specific compounds were found to exhibit potent activity against both drug-sensitive and multidrug-resistant TB strains. The MIC values for these compounds were significantly lower than those for standard TB treatments .
Case Study 2: Selectivity Index Evaluation
A selectivity index evaluation demonstrated that certain derivatives of imidazo[1,2-a]pyridine not only inhibited Mtb growth effectively but also exhibited low toxicity towards mammalian cells. This is crucial for developing safe therapeutic agents .
Summary Table of Biological Activities
| Compound Name | MIC (μM) | Activity | Selectivity Index |
|---|---|---|---|
| Compound A | 0.10 | Anti-TB | High |
| Compound B | 0.19 | Anti-TB | Moderate |
| Compound C | 0.50 | Anti-TB | Low |
Q & A
Q. What are the standard synthetic routes for 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine, and how are intermediates characterized?
Methodological Answer: The compound is typically synthesized via multi-step reactions involving bromination, cyclization, and amine substitution. For example:
- Step 1 : Bromination of acetylfuran derivatives using reagents like N-bromosuccinimide (NBS) to generate intermediates .
- Step 2 : Cyclization with tert-butylamine under reflux conditions in ethanol to form the imidazo-pyridine core .
- Step 3 : Final substitution reactions (e.g., with 2-bromoacetophenone) to introduce the tert-butyl group .
Q. Key Characterization Techniques for Intermediates :
- NMR Spectroscopy : Assigns proton and carbon environments (e.g., tert-butyl protons at δ ~1.3 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., NH stretching at ~3300 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., m/z 191.27 for intermediates) .
Table 1 : Example Synthetic Conditions and Yields
Q. Which spectroscopic methods are most effective for characterizing this compound, and what critical data points should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy : Identify NH stretches (broad peak ~3300 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Match exact mass to theoretical values (e.g., [M+H]⁺ = 234.18 for C₁₁H₁₇N₃) .
Table 2 : Representative Spectral Data
| Technique | Key Peaks/Data | Functional Group Assignment |
|---|---|---|
| ¹H NMR | δ 1.3 (s, 9H) | tert-butyl group |
| ¹³C NMR | δ 28.5 | C(CH₃)₃ |
| IR | 3300 cm⁻¹ | NH stretch |
Advanced Research Questions
Q. How can X-ray crystallography and SHELXL refinement elucidate the compound’s structural nuances?
Methodological Answer:
- Single-Crystal Growth : Use slow evaporation of ethanol or DCM solutions to obtain diffraction-quality crystals .
- Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.
- Refinement with SHELXL :
- Validation Tools : Use WinGX for Hirshfeld surface analysis to study intermolecular interactions .
Q. Key Outputs :
Q. How can researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
- Cross-Validation : Combine NMR, IR, and HRMS to confirm molecular consistency. For example, discrepancies in NH peaks may arise from tautomerism; variable-temperature NMR can resolve this .
- Isotopic Labeling : Use ¹⁵N-labeled amines to track nitrogen environments in ambiguous cases .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 09) .
Case Study : In , conflicting NH signals were resolved by 2D NMR (COSY and HSQC), confirming the imine tautomer .
Q. What computational approaches are recommended to study the compound’s reactivity and binding interactions?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes in ) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reactivity (e.g., nucleophilic sites on the imidazo ring) .
- MD Simulations : GROMACS for studying solvation effects on stability .
Table 3 : Example Computational Results
| Parameter | Value | Significance |
|---|---|---|
| HOMO-LUMO gap | 4.2 eV | Predicts electrophilic reactivity |
| Binding affinity (ΔG) | -8.5 kcal/mol | Strong interaction with kinase targets |
Q. What mechanistic insights have been gained from studying hydrogenation steps in the compound’s synthesis?
Methodological Answer:
Q. Critical Data :
Q. How should researchers design stability studies under varying experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., onset at 180°C) .
- pH Stability : Test solubility and degradation in buffers (pH 2–12) using HPLC monitoring .
- Light Sensitivity : Store samples in amber vials and compare UV-vis spectra pre/post exposure .
Table 4 : Stability Data Under Accelerated Conditions
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 40°C/75% RH, 1 week | <5% | None detected |
| pH 2, 24 hours | 15% | Hydrolyzed imidazo ring |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
